molecular formula C10H13ClFNO2 B1437851 (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride CAS No. 331763-69-0

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

Cat. No. B1437851
M. Wt: 233.67 g/mol
InChI Key: QCJJUEQWIMCTAA-SBSPUUFOSA-N
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Description

“®-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride” is a heterocyclic organic compound . Its IUPAC name is (3R)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride . It has a molecular weight of 233.67 and a molecular formula of C10H12FNO2.HCl . The compound’s canonical SMILES is C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl .


Molecular Structure Analysis

The molecular structure of “®-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride” includes a fluorophenyl group attached to a butanoic acid backbone with an amino group . The compound has 4 H-Bond acceptors and 3 H-Bond donors .


Physical And Chemical Properties Analysis

“®-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride” has a molecular weight of 233.67 . Its exact mass is 233.06200 . The compound has 4 H-Bond acceptors and 3 H-Bond donors . Further physical and chemical properties such as melting point, boiling point, and density are not available from the search results.

Scientific Research Applications

Synthesis and Chemical Properties

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride is a compound of interest in various chemical synthesis processes. For example, it is used in the synthesis of fluoropyridyl ether analogues of baclofen, which are potential PET radiotracers for studying the GABAB receptor in the mouse brain (Naik et al., 2018). Another study focuses on the synthesis of 3,4-disubstituted 4-aminobutanoic acids, which have significant pharmacological activity and include derivatives like 4-amino-3-phenylbutanoic acid hydrochloride and 4-amino-3-(4-chlorophenyl)butanoic acid (baclofen) (Vasil'eva et al., 2016).

Biochemical Applications

In the field of biochemistry, this compound has been used in the study of substrate stereospecificity and active site topography of gamma-aminobutyric acid aminotransferase for beta-aryl-gamma-aminobutyric acid analogues. This research provides insight into the substrate and inhibitory properties of various analogues of this compound (Silverman et al., 1987).

Medicinal Chemistry

In medicinal chemistry, derivatives of (R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride have been investigated for their potential as anticonvulsants and gammaAbu mimetics. For example, Schiff bases of gamma-aminobutyric acid and gamma-aminobutyramide were prepared and tested for their anticonvulsant activity (Kaplan et al., 1980).

Spectroscopic and Theoretical Investigation

Spectroscopic and theoretical investigations have been conducted to understand the vibrational and electronic structure of similar fluorinated amino acids, such as 3-Amino-3-(4-fluorophenyl)propionic acid, which is a non-proteinogenic amino acid and belongs to the class of β-amino acids (Pallavi & Tonannavar, 2020).

properties

IUPAC Name

(3R)-3-amino-4-(4-fluorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJJUEQWIMCTAA-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661578
Record name (3R)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

CAS RN

331763-69-0
Record name Benzenebutanoic acid, β-amino-4-fluoro-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-4-(4-fluorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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